(3,5-二甲基异恶唑-4-基)(4-(7,8,9,10-四氢吡嗪并[1,2-b]吲唑-1-基)哌嗪-1-基)甲甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of 3,5-dimethylisoxazole . It has been studied for its potential as a potent inhibitor of the BET (bromodomain and extra terminal domain) bromodomain family . It has been used in the synthesis of various derivatives for evaluation of their inhibitory activities against BRD4 .
Synthesis Analysis
The compound has been synthesized and characterized by spectroscopy . In one study, 94 derivatives of this compound were designed and synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The structure of the compound has been determined by single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set .Chemical Reactions Analysis
The compound has been used as a base structure for the synthesis of various derivatives . These derivatives have been evaluated for their inhibitory activities against BRD4 .科学研究应用
合成和化学性质
对类似化合物的研究主要集中于合成具有潜在生物活性的新型有机分子。例如,对四取代哌嗪二酮的合成和取代的研究探讨了具有相关功能的化合物的化学反应和结构构型。这些研究提供了关于复杂有机分子的合成路线、反应机理和化学性质的基础知识,这对于开发新的药物和生物活性化合物至关重要 (Yoshimura et al., 1973)。
药理学潜力
此类分子的结构复杂性和独特特征暗示了它们在药理学应用中的潜力。例如,对大麻素受体拮抗剂的分子相互作用的研究阐明了药物-受体相互作用和受体特异性药物的开发。了解这些相互作用对于设计具有靶向治疗效果的化合物(例如抗肿瘤、抗病毒或神经保护剂)至关重要 (Shim et al., 2002)。
抗癌和抗病毒研究
具有相似结构基序的化合物因其抗癌和抗病毒活性而被探索。例如,发现具有体外抗冠状病毒和抗肿瘤活性的衍生物表明这些化合物在针对传染病和癌症的治疗应用中的潜力。此类研究强调了化学合成在药物发现和开发中的重要性,提供了对控制复杂分子生物活性的构效关系的见解 (Jilloju et al., 2021)。
作用机制
The compound and its derivatives have demonstrated promising potential as BRD4 inhibitors . Notably, one derivative, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . DDT26 also demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
安全和危害
属性
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-13-17(14(2)28-23-13)20(27)25-11-9-24(10-12-25)19-18-15-5-3-4-6-16(15)22-26(18)8-7-21-19/h7-8H,3-6,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZPDHJXSVJFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。